3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
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Overview
Description
3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of aminohydrazones with intramolecular ligand-free palladium-catalyzed C-H amination reactions. The reaction conditions often require the use of palladium catalysts, a suitable solvent, and controlled temperature to ensure the formation of the desired indazole core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, including pharmaceuticals and material science.
Scientific Research Applications
Chemistry: In chemistry, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, this compound is used to study various biological processes and pathways. Its indazole core is known to interact with multiple biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal applications, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to modulate biological pathways makes it a promising candidate for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its unique chemical properties enable the production of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism by which 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-Iodo-6-nitro-1H-indazole
4,5,6,7-Tetrahydro-1H-indazole-6-amine
3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Uniqueness: 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride stands out due to its specific structural features, such as the presence of the iodine atom and the tetrahydro indazole ring. These features contribute to its unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2648966-21-4 |
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Molecular Formula |
C7H12Cl2IN3 |
Molecular Weight |
336 |
Purity |
95 |
Origin of Product |
United States |
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